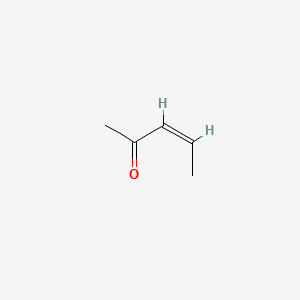

(Z)-pent-3-en-2-one

Description

BenchChem offers high-quality (Z)-pent-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-pent-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-pent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABTWGUMFABVFG-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; fruity odour becoming pungent on storage | |

| Record name | 3-Penten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.865 | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

39.1 [mmHg] | |

| Record name | 3-Penten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3102-32-7, 625-33-2 | |

| Record name | 3-Penten-2-one, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylidene acetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Penten-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTEN-2-ONE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8XX21WHYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-pent-3-en-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-pent-3-en-2-one, a member of the α,β-unsaturated ketone family, presents a unique stereochemical configuration that influences its physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the chemical properties, structure, and stereoselective synthesis of (Z)-pent-3-en-2-one. Detailed experimental protocols for its preparation via Z-selective olefination reactions are presented, alongside a thorough compilation of its spectroscopic and physical data. Furthermore, this document elucidates the mechanistic underpinnings of its synthesis, offering a valuable resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Identification

(Z)-pent-3-en-2-one, also known as cis-3-penten-2-one, is an organic compound with the chemical formula C₅H₈O.[1][2][3] Its structure features a five-carbon chain containing a ketone functional group at the second carbon and a carbon-carbon double bond between the third and fourth carbons. The "(Z)" designation, derived from the German word zusammen (meaning "together"), signifies that the higher priority substituents on each carbon of the double bond are on the same side.[4] In this case, the methyl group and the acetyl group are on the same side of the double bond.

The structure and key identifiers of (Z)-pent-3-en-2-one are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (Z)-pent-3-en-2-one[5] |

| Synonyms | (Z)-3-Penten-2-one, cis-3-Penten-2-one, cis-Methyl propenyl ketone[5] |

| CAS Number | 3102-32-7[2][3] |

| Molecular Formula | C₅H₈O[1][2][3] |

| Molecular Weight | 84.12 g/mol [5] |

| SMILES | C/C=C\C(=O)C[5] |

| InChI | InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3-[5] |

Physicochemical Properties

The physical and chemical properties of (Z)-pent-3-en-2-one are presented in the following tables. It is important to note that experimentally determined data for the pure (Z)-isomer can be limited, and some values may be estimated or refer to a mixture of (E) and (Z) isomers.

Table 1: Physical Properties of pent-3-en-2-one (B7821955) (Isomer unspecified unless noted)

| Property | Value |

| Appearance | Colorless liquid[3] |

| Boiling Point | 122 °C[3] |

| Density | 0.861 g/cm³[3] |

| Refractive Index | 1.433 - 1.437 @ 20°C[6] |

Table 2: Spectroscopic Data for pent-3-en-2-one (Isomer unspecified unless noted)

| Spectroscopic Technique | Data |

| ¹H NMR | Data for the (E)-isomer is more readily available. For (E)-pent-3-en-2-one, typical shifts are observed for the methyl protons, and vinylic protons.[7] The coupling constant between the vinylic protons is a key differentiator between E and Z isomers, with a larger coupling constant expected for the trans (E) arrangement. |

| ¹³C NMR | The chemical shifts of the carbons in the double bond and the carbonyl carbon are characteristic. The chemical shift of the methyl group cis to the acetyl group in the (Z)-isomer is expected to be shielded (appear at a lower ppm) compared to the trans arrangement in the (E)-isomer due to steric effects. |

| Infrared (IR) Spectroscopy | A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching of the conjugated ketone.[8] A C=C stretching absorption is also expected around 1620-1680 cm⁻¹. The C-H out-of-plane bending vibrations in the fingerprint region can help distinguish between cis and trans isomers.[9] |

| Mass Spectrometry (MS) | The mass spectrum of 3-penten-2-one (B1195949) shows a molecular ion peak (M⁺) at m/z 84. Key fragmentation patterns would involve the loss of methyl and acetyl groups.[10] |

Stereoselective Synthesis of (Z)-pent-3-en-2-one

The synthesis of (Z)-alkenes with high stereoselectivity often requires specific synthetic strategies that kinetically favor the formation of the cis isomer. Standard olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction typically yield the thermodynamically more stable (E)-alkene.[11] Therefore, modifications of these reactions or alternative methods are employed for the synthesis of (Z)-alkenes.

The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[12][13][14] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. Non-stabilized ylides, which are more reactive, generally lead to the formation of (Z)-alkenes with good selectivity, especially under salt-free conditions.[1][13]

To synthesize (Z)-pent-3-en-2-one, one could envision the reaction of a phosphorus ylide derived from 2-phosphonopropane with acetaldehyde (B116499). However, a more common and controlled approach involves the reaction of a stabilized ylide with an aldehyde. For Z-selectivity, specific conditions and reagents are necessary.

The Still-Gennari Olefination

A highly effective method for the stereoselective synthesis of (Z)-α,β-unsaturated esters and ketones is the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction.[11][15][16] This method utilizes phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) groups, which favor the kinetic formation of the (Z)-alkene.[11] The reaction is typically carried out at low temperatures (-78 °C) using a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether to sequester the potassium cation.[11][17]

The reaction proceeds through a kinetically controlled pathway where the initial anti-addition of the phosphonate (B1237965) carbanion to the aldehyde is faster. Subsequent rapid elimination from the resulting syn-oxaphosphetane intermediate leads to the (Z)-alkene.[17]

Experimental Protocols

General Protocol for the Still-Gennari Olefination for the Synthesis of (Z)-pent-3-en-2-one

This protocol is a general representation and may require optimization for specific laboratory conditions and scales.

Materials:

-

Acetaldehyde

-

Bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-Crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 18-crown-6. The flask is purged with dry nitrogen.

-

Addition of Reagents: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath. A solution of KHMDS in THF is then added dropwise.

-

Ylide Formation: A solution of bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate in anhydrous THF is added slowly to the reaction mixture at -78 °C. The mixture is stirred for 30 minutes to allow for the formation of the phosphonate carbanion.

-

Reaction with Aldehyde: Freshly distilled acetaldehyde is added dropwise to the reaction mixture at -78 °C. The reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure (Z)-pent-3-en-2-one.

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Mechanistic Visualization

The stereoselectivity of the Wittig and Still-Gennari reactions is a key concept in organic synthesis. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms leading to the formation of (Z)-alkenes.

Caption: Kinetically controlled formation of a (Z)-alkene via the Wittig reaction.

Caption: Stereoselective synthesis of a (Z)-alkene via the Still-Gennari olefination.

Conclusion

(Z)-pent-3-en-2-one is a valuable chemical entity whose stereochemistry dictates its properties and reactivity. While its isolation and characterization can be challenging due to potential isomerization to the more stable (E)-isomer, stereoselective synthetic methods such as the Still-Gennari olefination provide reliable access to this compound. The data and protocols presented in this guide serve as a comprehensive resource for chemists and researchers, facilitating further exploration of the chemistry and potential applications of (Z)-pent-3-en-2-one in various scientific disciplines. A thorough understanding of its synthesis and properties is crucial for its effective utilization in the development of new pharmaceuticals, agrochemicals, and functional materials.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. 3-Penten-2-one - Wikipedia [en.wikipedia.org]

- 4. (Z)-pent-3-en-2-ol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3-Penten-2-one, (3Z)- | C5H8O | CID 5356572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-penten-2-one, 625-33-2 [thegoodscentscompany.com]

- 7. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-Penten-2-one [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. Still-Gennari Olefination [ch.ic.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. organic chemistry - Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange [chemistry.stackexchange.com]

(Z)-pent-3-en-2-one CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (Z)-pent-3-en-2-one, a specific stereoisomer of the α,β-unsaturated ketone, pent-3-en-2-one. The document details its chemical identity, including its CAS number and molecular formula, and presents key physicochemical properties. A significant focus is placed on established synthetic routes, with detailed experimental protocols for its preparation via Wittig reaction and aldol (B89426) condensation. Furthermore, this guide explores the characteristic reactivity of (Z)-pent-3-en-2-one, particularly its susceptibility to Michael addition reactions. While direct biological studies on this specific isomer are limited, this guide discusses the known biological activities and toxicological profiles of the broader class of α,β-unsaturated ketones, providing a basis for understanding its potential pharmacological and toxicological implications. Spectroscopic data, crucial for its identification and characterization, are also summarized.

Chemical Identity and Physicochemical Properties

(Z)-pent-3-en-2-one is an organic compound classified as an α,β-unsaturated ketone.[1] It is the cis-isomer of pent-3-en-2-one.

| Property | Value | Reference |

| CAS Number | 3102-32-7 | [2] |

| Molecular Formula | C5H8O | [2] |

| Molecular Weight | 84.1164 g/mol | [2] |

| IUPAC Name | (3Z)-pent-3-en-2-one | [2] |

| Synonyms | (Z)-3-Penten-2-one, cis-3-Penten-2-one | [2] |

| Appearance | Colorless volatile liquid | [1] |

| Odor | Fruity to pungent | [1] |

| Boiling Point | 122 °C (for the unspecified isomer) | [1] |

Synthesis of (Z)-pent-3-en-2-one

The synthesis of α,β-unsaturated ketones like (Z)-pent-3-en-2-one can be achieved through various established organic reactions. The stereoselectivity of the reaction is a critical factor in obtaining the desired (Z)-isomer. Two of the most common and effective methods are the Wittig reaction and the Aldol condensation.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds and is particularly useful for controlling the stereochemistry of the resulting double bond.[3] The reaction of an aldehyde with a non-stabilized ylide typically yields the (Z)-alkene with good selectivity.[4][5]

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

-

(Triphenylphosphoranylidene)acetone (an appropriate Wittig reagent)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Apparatus for reactions under inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (triphenylphosphoranylidene)acetone in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution. The formation of the ylide is often indicated by a color change.

-

Allow the reaction mixture to stir at -78 °C for 1 hour.

-

Reaction with Acetaldehyde: Slowly add a solution of freshly distilled acetaldehyde in anhydrous THF to the ylide solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield (Z)-pent-3-en-2-one.

Caption: Wittig reaction pathway for the synthesis of (Z)-pent-3-en-2-one.

Aldol Condensation

The aldol condensation is another fundamental carbon-carbon bond-forming reaction that can be used to synthesize α,β-unsaturated ketones.[6] The reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds.[7] Controlling the reaction conditions is crucial to favor the formation of the desired isomer and to prevent side reactions.

This protocol is a general procedure and may require optimization.

Materials:

-

Acetone

-

Acetaldehyde

-

Sodium hydroxide (B78521) (NaOH) or another suitable base

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide in a mixture of water and ethanol.

-

Cool the solution in an ice bath.

-

Addition of Reactants: While stirring, add acetone to the cooled basic solution.

-

Subsequently, add acetaldehyde dropwise from the dropping funnel over a period of 30 minutes, maintaining a low temperature to minimize side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

-

Neutralize the solution with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Caption: Aldol condensation pathway for the synthesis of pent-3-en-2-one.

Reactivity and Reaction Mechanisms

The reactivity of (Z)-pent-3-en-2-one is dominated by the presence of the α,β-unsaturated carbonyl moiety. This conjugated system creates two electrophilic centers: the carbonyl carbon and the β-carbon.

Michael Addition

The most characteristic reaction of α,β-unsaturated ketones is the Michael addition, or conjugate addition, where a nucleophile adds to the β-carbon.[8] This reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds.

The reaction proceeds in three main steps:

-

Deprotonation: A base removes an acidic proton from the Michael donor to generate a nucleophile (e.g., an enolate).

-

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of (Z)-pent-3-en-2-one.

-

Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl compound or a related adduct.[9]

Caption: General mechanism of the Michael addition reaction with (Z)-pent-3-en-2-one.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of (Z)-pent-3-en-2-one are not extensively reported in the scientific literature. However, as an α,β-unsaturated ketone, its potential biological effects can be inferred from the known activities of this class of compounds.

General Cytotoxicity of α,β-Unsaturated Ketones

α,β-Unsaturated carbonyl compounds are known to exhibit cytotoxic effects. This toxicity is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic groups in biological macromolecules such as proteins and DNA.[10] The reaction with cysteine residues in proteins can lead to enzyme inhibition and disruption of cellular signaling pathways. This reactivity is also the basis for the development of some anticancer agents.

Pro-inflammatory Effects

Some α,β-unsaturated carbonyl compounds have been shown to induce inflammatory responses. This can occur through the activation of cellular stress pathways and the production of pro-inflammatory cytokines. The exact mechanisms are complex and can vary depending on the specific compound and cell type.

Potential Signaling Pathways

The electrophilic nature of α,β-unsaturated ketones allows them to interact with various signaling pathways. One of the key mechanisms is the modification of cysteine residues in proteins, which can modulate the activity of transcription factors and kinases. For instance, they can react with cysteine residues in Keap1, leading to the activation of the Nrf2 antioxidant response pathway. They can also potentially interact with components of the NF-κB signaling pathway, which plays a central role in inflammation.

Caption: Potential signaling pathways affected by α,β-unsaturated ketones.

Spectroscopic Data

The characterization of (Z)-pent-3-en-2-one relies on standard spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the methyl protons, the vinyl protons, and the acetyl protons. The coupling constants between the vinyl protons are characteristic of the Z-configuration. |

| ¹³C NMR | The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the olefinic carbons are characteristic. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ketone group, typically around 1650-1690 cm⁻¹, and a band for the C=C stretching of the alkene, usually around 1600-1650 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 84). The fragmentation pattern will be characteristic of an α,β-unsaturated ketone, with common fragmentation pathways involving the loss of methyl and acetyl groups.[11] |

Conclusion

(Z)-pent-3-en-2-one is a valuable chemical intermediate with well-defined synthetic routes. Its reactivity as a Michael acceptor is a key feature, suggesting potential applications in organic synthesis and, by extension, in the development of new chemical entities. While specific biological data for this isomer is scarce, the known toxicological and pharmacological profiles of α,β-unsaturated ketones provide a framework for predicting its biological effects. Further research is warranted to fully elucidate the specific biological activities and potential applications of (Z)-pent-3-en-2-one in drug development and other scientific fields. This guide serves as a foundational resource for researchers and scientists working with this compound.

References

- 1. 3-Penten-2-one - Wikipedia [en.wikipedia.org]

- 2. (Z)-pent-3-en-2-one [webbook.nist.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. magritek.com [magritek.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Profile of (Z)-pent-3-en-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-pent-3-en-2-one (CAS Registry Number: 3102-32-7).[1][2][3][4] The information is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis and analysis. This document summarizes key spectroscopic data, outlines experimental protocols for obtaining such data, and presents logical workflows for spectroscopic analysis.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for (Z)-pent-3-en-2-one. It is important to note that experimentally derived high-resolution NMR and IR spectra specifically for the (Z)-isomer are not widely available in public databases. Therefore, some of the data presented is based on the general data for 3-penten-2-one (B1195949) (unspecified stereoisomer) or is predicted based on established spectroscopic principles.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH3-C=O) | ~2.1 | s | - |

| H3 (=CH-C=O) | ~6.0 | dq | JH3-H4 ≈ 11, JH3-H5 ≈ 1.5 |

| H4 (=CH-CH3) | ~6.3 | dq | JH4-H3 ≈ 11, JH4-H5 ≈ 7 |

| H5 (CH3-C=) | ~1.9 | d | JH5-H4 ≈ 7 |

Predicted data based on analogous structures and general NMR principles.

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C1 (CH3-C=O) | ~25 |

| C2 (C=O) | ~198 |

| C3 (=CH-C=O) | ~125 |

| C4 (=CH-CH3) | ~140 |

| C5 (CH3-C=) | ~15 |

Predicted data based on analogous structures and general NMR principles.

Table 3: Infrared (IR) Spectroscopic Data

| Absorption Band (cm-1) | Functional Group |

| ~3040-3010 | =C-H stretch |

| ~2970-2850 | C-H stretch (alkyl) |

| ~1680 | C=O stretch (α,β-unsaturated ketone) |

| ~1640 | C=C stretch |

| ~730-665 | =C-H bend (cis) |

Data is based on characteristic absorption regions for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 84 | [M]+ (Molecular Ion) |

| 69 | [M - CH3]+ |

| 43 | [CH3CO]+ (Base Peak) |

| 39 | [C3H3]+ |

Data is based on the mass spectrum of 3-penten-2-one (unspecified isomer).[5]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data validation. The following are generalized protocols applicable to a volatile organic compound like (Z)-pent-3-en-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A solution of (Z)-pent-3-en-2-one (approximately 5-10 mg) is prepared in a deuterated solvent (0.5-0.7 mL), such as chloroform-d (B32938) (CDCl3) or acetone-d6.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

-

1H NMR:

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (dependent on concentration)

-

-

13C NMR:

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio. Proton decoupling is applied to simplify the spectrum to single lines for each carbon environment.

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.

-

Phase and baseline corrections are applied.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

For 1H NMR, the signals are integrated to determine the relative proton ratios, and coupling constants are measured.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Solution: A dilute solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl4) is prepared and placed in a sample cell. A background spectrum of the solvent is recorded for subtraction.

Data Acquisition (FT-IR):

-

A background spectrum of the empty sample holder (or solvent) is collected.

-

The prepared sample is placed in the instrument's sample compartment.

-

The spectrum is recorded, typically in the range of 4000-400 cm-1. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Methodology (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of (Z)-pent-3-en-2-one.

Caption: Synthesis and Spectroscopic Characterization Workflow for (Z)-pent-3-en-2-one.

Caption: Logical Relationship of Spectroscopic Data for Structural Elucidation.

References

Natural occurrence of (Z)-pent-3-en-2-one in plants and foods

An In-depth Technical Guide to the Natural Occurrence of (Z)-pent-3-en-2-one in Plants and Foods

Introduction

(Z)-pent-3-en-2-one, a stereoisomer of 3-penten-2-one (B1195949) (CAS No. 3102-32-7), is a volatile organic compound (VOC) that contributes to the characteristic aroma and flavor profiles of various natural and processed foods.[1][2] Classified as an α,β-unsaturated ketone, this compound is noted for its fruity to pungent odor.[1][3] Its presence is significant in the fields of food science, analytical chemistry, and plant biology. This technical guide provides a comprehensive overview of the natural occurrence of (Z)-pent-3-en-2-one, its biosynthetic origins in plants, and the analytical methodologies used for its identification and quantification.

Natural Occurrence in Plants and Foods

(Z)-pent-3-en-2-one has been identified as a volatile constituent in a diverse range of plant species and food products. Its formation in processed foods, such as potato chips and roasted nuts, is often attributed to lipid oxidation that occurs during heating processes like roasting and frying.[1] In plants, it is a component of the natural aroma profile.

Data Presentation

The concentration of pent-3-en-2-one (B7821955) can vary significantly based on factors such as the specific plant cultivar, ripeness, processing conditions, and the analytical methods employed for quantification. The following table summarizes the available quantitative data for pent-3-en-2-one. Note that many studies do not differentiate between the (Z) and (E) isomers.

| Plant/Food Source | Compound Identified | Concentration / Relative Abundance | Reference(s) |

| Chokeberry Juice (Aronia melanocarpa) | 3-penthen-2-one | 23.6% of total aroma compounds | [4] |

| Green Tea (Camellia sinensis) | (E)-pent-3-en-2-one | Key odorant (chestnut-like aroma) | [5] |

| Tomato (Solanum lycopersicum) | 3-Penten-2-one | Present as a volatile compound | [1][3] |

| Cocoa (Theobroma cacao) | 3-Penten-2-one | Present as a volatile compound | [3] |

| Roasted Peanuts | 3-Penten-2-one | Detected as a volatile compound | [1] |

| Potato Chips | 3-Penten-2-one | Detected as a volatile compound | [3] |

| Tobacco (Nicotiana tabacum) | 3-Penten-2-one | Reported as a constituent | [5] |

Biosynthesis of (Z)-pent-3-en-2-one

The primary biosynthetic route for the formation of (Z)-pent-3-en-2-one and other short-chain volatile ketones in plants is the oxidative degradation of polyunsaturated fatty acids (PUFAs), such as linolenic acid and linoleic acid.[1] This process is initiated by the lipoxygenase (LOX) enzyme.

The LOX pathway begins with the dioxygenation of a PUFA, forming an unstable hydroperoxide intermediate. This intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme. The cleavage of a 13-hydroperoxide of linolenic acid, for example, can yield C6 and C12 fragments. Subsequent enzymatic or non-enzymatic reactions, including oxidation and isomerization, can lead to the formation of a variety of smaller volatile compounds, including C5 ketones like pent-3-en-2-one.

Caption: Biosynthetic pathway of (Z)-pent-3-en-2-one via lipid peroxidation.

Experimental Protocols

The analysis of volatile compounds like (Z)-pent-3-en-2-one from plant and food matrices requires sensitive and robust analytical techniques. The most common approach involves gas chromatography (GC) coupled with a detector, typically a mass spectrometer (MS) or a flame ionization detector (FID).[6][7]

General Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol provides a general workflow for the extraction and analysis of (Z)-pent-3-en-2-one.

1. Sample Preparation:

-

Homogenize a known quantity (e.g., 1-5 g) of the solid plant or food sample.

-

For liquid samples like juice, use a defined volume (e.g., 5-10 mL).

-

Place the sample into a headspace vial (e.g., 20 mL).

-

If necessary, add a saturated salt solution (e.g., NaCl) to improve the release of volatiles from the matrix.

-

Add an internal standard (e.g., ethyl caprate, 10 µL of a 20 mg/L solution) for quantitative analysis.[8]

2. Volatile Compound Extraction (HS-SPME):

-

Seal the vial and place it in a temperature-controlled autosampler (e.g., at 40-60°C).

-

Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) to thermally desorb the trapped analytes onto the GC column.

-

Separation: Use a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) for chromatographic separation.[8]

-

GC Oven Program: Employ a temperature gradient to separate the compounds. A typical program might be:

-

Initial temperature: 40°C, hold for 2-5 minutes.

-

Ramp: Increase to 150°C at a rate of 3-5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10-15°C/min.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).[8]

-

Mass Spectrometry:

-

Operate the MS in electron ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 35-550.

-

Set the ion source and transfer line temperatures (e.g., 230°C and 280°C, respectively).

-

4. Compound Identification and Quantification:

-

Identification: Identify (Z)-pent-3-en-2-one by comparing its mass spectrum and retention index with those of an authentic standard and/or with established libraries (e.g., NIST, Wiley).

-

Quantification: Calculate the concentration of the compound based on the peak area relative to the internal standard.

Caption: Workflow for the analysis of (Z)-pent-3-en-2-one in plants and foods.

Conclusion

(Z)-pent-3-en-2-one is a naturally occurring volatile compound that plays a role in the flavor and aroma of several plants and foods. Its formation is primarily linked to the enzymatic oxidation of polyunsaturated fatty acids via the lipoxygenase pathway. The analysis and quantification of this compound are reliably achieved through established analytical techniques, predominantly HS-SPME coupled with GC-MS. Further research focusing on isomer-specific quantification across a broader range of matrices would provide deeper insights into its distribution and significance in natural products.

References

- 1. The Chemical Logic of Plant Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Penten-2-one - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Assessment of Variations in Round Green Tea Volatile Metabolites During Manufacturing and Effect of Second-Drying Temperature via Nontargeted Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Stability of (Z)-pent-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the thermodynamic stability of (Z)-pent-3-en-2-one. Due to the limited availability of direct experimental thermodynamic data for this specific compound, this document focuses on established computational and experimental methodologies for its determination. It outlines detailed protocols for both computational estimation and experimental measurement of key thermodynamic parameters. Furthermore, this guide explores the isomerization between the (Z) and (E) forms of pent-3-en-2-one, a critical factor in its overall stability profile.

Introduction

(Z)-pent-3-en-2-one is an α,β-unsaturated ketone. The stereochemistry of the double bond significantly influences the molecule's physical and chemical properties, including its thermodynamic stability. Generally, for acyclic alkenes, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric strain. In the (Z)-conformation, substituents on the double bond are on the same side, leading to van der Waals repulsion, which raises the ground state energy of the molecule. The (E)-isomer, with substituents on opposite sides, minimizes this steric clash, resulting in a lower ground state energy and thus greater stability. Understanding the thermodynamic stability of (Z)-pent-3-en-2-one is crucial for applications in organic synthesis, drug design, and materials science where precise control over isomeric purity and reactivity is essential.

Data Presentation

While specific experimental data for (Z)-pent-3-en-2-one is scarce in publicly available literature, calculated thermodynamic properties provide valuable estimates. The following table summarizes a compilation of calculated data for (Z)-pent-3-en-2-one and its corresponding (E)-isomer would be presented here if available. For the purpose of this guide, we will present the calculated data for the (Z)-isomer.

Table 1: Calculated Thermodynamic Properties of (Z)-pent-3-en-2-one

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -57.48 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -141.89 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 10.51 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 33.43 | kJ/mol | Joback Calculated Property[1] |

Isomerization of (Z)-pent-3-en-2-one to (E)-pent-3-en-2-one

The isomerization of the (Z)-isomer to the more stable (E)-isomer is a key thermodynamic consideration. The energy difference between the two isomers dictates their relative populations at equilibrium. This process can be investigated both computationally and experimentally.

Caption: Isomerization pathway between (Z)- and (E)-pent-3-en-2-one.

Experimental Protocols

Several experimental techniques can be employed to determine the thermodynamic stability of (Z)-pent-3-en-2-one. The following are detailed methodologies for key experiments.

Objective: To determine the standard enthalpy of formation (ΔfH°) of (Z)-pent-3-en-2-one.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity (Z)-pent-3-en-2-one is placed in a crucible inside a static bomb calorimeter.

-

Calorimeter Setup: The bomb is sealed, purged, and filled with an excess of pure oxygen to a pressure of approximately 3 MPa. A known amount of water is added to the calorimeter vessel to ensure saturation of the final atmosphere.

-

Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change of the calorimeter is monitored with high precision until thermal equilibrium is reached.

-

Data Analysis: The gross heat of combustion is calculated from the temperature rise and the known energy equivalent of the calorimeter. Corrections are applied for the heat of formation of nitric acid from residual nitrogen and for the heat of combustion of the ignition wire.

-

Enthalpy of Formation Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from the corrected heat of combustion. The standard enthalpy of formation is then derived using Hess's law, with the known standard enthalpies of formation of CO2(g) and H2O(l).

Objective: To determine the equilibrium constant (Keq), standard Gibbs free energy change (ΔrG°), standard enthalpy change (ΔrH°), and standard entropy change (ΔrS°) for the isomerization of (Z)-pent-3-en-2-one to (E)-pent-3-en-2-one.

Methodology:

-

Reaction Setup: A known concentration of (Z)-pent-3-en-2-one in a suitable solvent (e.g., a non-polar solvent to minimize intermolecular interactions) is placed in a sealed reaction vessel. A catalyst, such as a trace amount of iodine or a strong acid, may be added to facilitate equilibration.

-

Equilibration: The reaction mixture is heated to a series of constant temperatures and allowed to reach equilibrium at each temperature. The time to reach equilibrium should be determined from preliminary kinetic runs.

-

Analysis: Aliquots of the mixture at equilibrium are withdrawn at each temperature and rapidly cooled to quench the reaction. The relative concentrations of the (Z) and (E) isomers are determined using a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Calculation of Keq: The equilibrium constant (Keq = [(E)-isomer]/[(Z)-isomer]) is calculated for each temperature.

-

Thermodynamic Parameter Determination: A van't Hoff plot of ln(Keq) versus 1/T is constructed. The standard enthalpy of isomerization (ΔrH°) is determined from the slope of the line (-ΔrH°/R), and the standard entropy of isomerization (ΔrS°) is determined from the y-intercept (ΔrS°/R). The standard Gibbs free energy of isomerization (ΔrG°) can then be calculated at any temperature using the equation ΔrG° = ΔrH° - TΔrS°.

Caption: Experimental workflow for determining thermodynamic stability.

Computational Protocols

Computational chemistry provides a powerful tool for investigating the thermodynamic properties of molecules.

Objective: To calculate the optimized geometries, energies, and vibrational frequencies of (Z)- and (E)-pent-3-en-2-one to determine their relative stabilities and thermodynamic properties.

Methodology:

-

Model Building: The 3D structures of (Z)- and (E)-pent-3-en-2-one are built using a molecular modeling software package.

-

Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set or higher.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structures correspond to true energy minima. These calculations also provide the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

-

Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T) or a larger Pople or Dunning-type basis set).

-

Thermodynamic Data Calculation: The standard Gibbs free energy of formation (ΔfG°) and enthalpy of formation (ΔfH°) can be calculated from the computed electronic energies and the thermal corrections obtained from the frequency calculations. The relative stability of the isomers is determined by comparing their total energies.

Caption: Computational workflow for determining thermodynamic stability.

Conclusion

The thermodynamic stability of (Z)-pent-3-en-2-one is an important parameter that influences its chemical behavior. While direct experimental data is limited, established computational and experimental methods provide a robust framework for its determination. The general principles of steric hindrance suggest that (Z)-pent-3-en-2-one is less stable than its (E)-counterpart. The protocols outlined in this guide offer a comprehensive approach for researchers to quantitatively assess the thermodynamic properties of this and related α,β-unsaturated ketones, which is of significant value in the fields of chemical synthesis, drug development, and materials science.

References

An In-depth Technical Guide to the Olfactory Properties of cis-3-Penten-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Penten-2-one is a volatile organic compound and an α,β-unsaturated ketone with the molecular formula C₅H₈O.[1][2] It is a colorless liquid with a distinct and complex aroma profile.[1] This technical guide provides a comprehensive overview of the olfactory properties of cis-3-penten-2-one, including its sensory profile, and discusses the experimental methodologies used to determine these characteristics. Furthermore, it explores the potential signaling pathways involved in its perception. This document is intended for researchers, scientists, and professionals in the fields of sensory science, flavor chemistry, and drug development who are interested in the detailed olfactory characteristics of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of cis-3-penten-2-one and its trans-isomer is provided below. These properties are essential for understanding its volatility and behavior in various experimental setups.

| Property | Value (cis-isomer) | Value (trans-isomer) | Reference(s) |

| Molecular Formula | C₅H₈O | C₅H₈O | [3] |

| Molecular Weight | 84.12 g/mol | 84.12 g/mol | [3][4] |

| CAS Number | 3102-32-7 | 3102-33-8 | [3] |

| Boiling Point | Not specified | 122.5 °C | [4] |

| Density | Not specified | 0.860-0.865 g/mL | [4] |

| Vapor Pressure | Not specified | 39.1 mmHg | [4] |

| Solubility | Not specified | Slightly soluble in water; soluble in oil | [4] |

| Kovats Retention Index | Standard non-polar: 652, 711; Standard polar: 1133; Semi-standard non-polar: 732 | Not specified | [3] |

Olfactory Profile

The odor of cis-3-penten-2-one is characterized by a complex mixture of notes. Its overall profile is described as pungent and sweet.[5][6] More specific descriptors include sharp, acetone-like, fruity, phenolic, and fishy with a chemical glue nuance.[7] In contrast, its stereoisomer, (E)-3-penten-2-one (also known as trans-3-penten-2-one), is recognized as a key odorant responsible for the chestnut-like aroma in green tea.[4]

Experimental Protocols for Olfactory Analysis

The determination of the olfactory properties of volatile compounds like cis-3-penten-2-one relies on sophisticated analytical and sensory techniques. The following sections detail the methodologies commonly employed in such studies.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection.[9] It is instrumental in identifying which of the many volatile compounds in a sample are responsible for its characteristic aroma.[9][10]

Methodology:

-

Sample Preparation: A sample containing cis-3-penten-2-one is prepared, often by solvent extraction or headspace sampling, to isolate the volatile components. The choice of method is crucial to avoid the loss of volatile compounds or the formation of artifacts.[11]

-

Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph. The different compounds in the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Olfactometric Detection: The effluent from the GC column is split. One portion is directed to a conventional detector (like a mass spectrometer for identification), and the other is sent to a heated sniffing port. A trained sensory panelist or "assessor" sniffs the effluent at the port and records the time, duration, and description of any perceived odors.[9]

-

Data Analysis: The data from the chemical detector and the sensory panelist are combined. This allows for the correlation of specific chemical compounds with their perceived odor characteristics. Several methods can be used to quantify the odor potency, including:

-

Detection Frequency: A panel of assessors is used, and the number of panelists who detect an odor at a specific retention time is recorded.[9]

-

Dilution to Threshold: The sample is serially diluted and analyzed by GC-O until the odor is no longer detectable. The highest dilution at which the odor is still perceived is known as the flavor dilution (FD) factor, which is related to the odor activity value (OAV).[11]

-

Direct Intensity: Panelists rate the perceived intensity of the odor at different points in the chromatogram.[9]

-

Sensory Panel Evaluation

Sensory panel evaluation involves a group of trained individuals who assess the olfactory properties of a substance under controlled conditions. This method provides qualitative and quantitative data on the odor profile.

Methodology:

-

Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity and ability to describe odors. They undergo training to familiarize themselves with a standardized vocabulary of odor descriptors and rating scales.

-

Sample Presentation: Samples of cis-3-penten-2-one, typically diluted in an odorless solvent, are presented to the panelists in a controlled environment to minimize distractions. The presentation order is randomized to avoid bias.

-

Evaluation: Panelists individually assess the odor of each sample and record their perceptions on a standardized form. This can include:

-

Descriptive Analysis: Panelists describe the character of the odor using a list of predefined terms.

-

Intensity Rating: Panelists rate the intensity of the odor on a numerical scale.

-

Difference Testing (e.g., Triangle Test): Panelists are presented with three samples, two of which are identical, and are asked to identify the different sample. This is used to determine if a perceptible difference exists between samples.[12]

-

-

Data Analysis: The data from all panelists are collected and statistically analyzed to determine the overall sensory profile of the compound and the significance of any observed differences.

Olfactory Signaling Pathway

The perception of odors is initiated by the interaction of odorant molecules with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[13][14] While the specific receptor(s) for cis-3-penten-2-one have not been definitively identified, the general mechanism of olfactory signal transduction is well-established.

Canonical Olfactory Signaling Pathway:

-

Odorant Binding: An odorant molecule, such as cis-3-penten-2-one, binds to a specific olfactory receptor.

-

G Protein Activation: This binding event causes a conformational change in the OR, which in turn activates a coupled G protein (typically Gαolf).[14]

-

Second Messenger Production: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's cell membrane.

-

Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the olfactory sensory neuron.

-

Signal Transmission: If the depolarization reaches a certain threshold, it triggers an action potential, which is an electrical signal that travels along the neuron's axon to the olfactory bulb in the brain. The brain then processes these signals, leading to the perception of a specific smell.

It is worth noting that some studies suggest that ketones may also activate alternative signaling pathways that are independent of the canonical cAMP-mediated cascade. However, the specifics of these alternative pathways and their relevance to the perception of α,β-unsaturated ketones like cis-3-penten-2-one require further investigation.

Conclusion

cis-3-Penten-2-one is a volatile compound with a complex and potent aroma profile, characterized by pungent, sweet, and fruity notes with some chemical undertones. Its olfactory properties are elucidated through a combination of instrumental analysis, primarily Gas Chromatography-Olfactometry, and sensory panel evaluations. The perception of its odor is mediated by the canonical G protein-coupled olfactory signaling pathway, although the potential for alternative pathways exists. Further research is needed to determine the specific olfactory receptors that bind to cis-3-penten-2-one and to fully characterize its odor activity value. This detailed understanding is crucial for its application in the flavor and fragrance industry and for advancing our knowledge of chemosensory science.

References

- 1. 3-Penten-2-one - Wikipedia [en.wikipedia.org]

- 2. Showing Compound 3-Penten-2-one (FDB008241) - FooDB [foodb.ca]

- 3. 3-Penten-2-one, (3Z)- | C5H8O | CID 5356572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. scent.vn [scent.vn]

- 7. 3-penten-2-one, 625-33-2 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 10. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (Z)-pent-3-en-2-one as a Volatile Flavor Compound

This technical guide provides a comprehensive overview of (Z)-pent-3-en-2-one, a significant volatile flavor compound. The document details its chemical and physical properties, sensory profile, natural occurrence, and biosynthetic pathways. Furthermore, it outlines key experimental protocols for its extraction and sensory evaluation, alongside analytical methods for its quantification.

Chemical and Physical Properties

(Z)-pent-3-en-2-one is an organic compound classified as an α,β-unsaturated ketone.[1] It is a colorless, volatile liquid and exists as two stereoisomers: (Z) and (E).[1] The properties of both isomers are crucial for understanding their behavior in various matrices.

| Property | (Z)-pent-3-en-2-one | (E)-pent-3-en-2-one | Reference |

| CAS Number | 3102-32-7 | 3102-33-8 | [1][2][3][4] |

| Molecular Formula | C5H8O | C5H8O | [1][2][3][5] |

| Molecular Weight | 84.118 g·mol−1 | 84.12 g/mol | [1][2][3][5][6] |

| Appearance | Colorless to yellow clear liquid (est.) | Colorless liquid | [1][6] |

| Boiling Point | 122-123 °C @ 760 mm Hg (est.) | 122 °C | [1][6] |

| Vapor Pressure | 14.217 mmHg @ 25 °C (est.) | - | [6] |

| Flash Point | 19.80 °C (est.) | - | [6] |

| Solubility | Soluble in alcohol; 4.618e+004 mg/L in water @ 25 °C (est.) | Soluble in water, acetone, and ether | [1][6] |

| IUPAC Name | (Z)-pent-3-en-2-one | (E)-pent-3-en-2-one | [2][3][7] |

| Synonyms | (Z)-ethylidene acetone, cis-3-penten-2-one | Methyl propenyl ketone, trans-3-Penten-2-One | [1][6][8] |

Sensory Profile and Flavor Contribution

The sensory characteristics of pent-3-en-2-one (B7821955) are complex, with different sources describing a range of aroma profiles. The (E)-isomer is noted as a key odorant responsible for the chestnut-like aroma in green tea.[8] Generally, it is described as having fruity to pungent notes.[1] However, at certain concentrations, it can also present phenolic and fishy nuances.[9]

| Sensory Descriptor | Description | Reference |

| Odor Profile | Pungent, sweet, fruity, spicy, ethereal, sharp, nutty, musty, phenolic, herbal. | [5] |

| Fruity, acetone-like, phenolic, fishy with a chemical glue nuance (at 0.10% in dipropylene glycol). | [9] | |

| Flavor Profile | Musty, stale water, phenolic with a fishy and shellfish nuance (at 10.00 ppm). | [9] |

The potency of a flavor compound is determined by its odor threshold, which is the lowest concentration detectable by the human nose.[10] 1-Penten-3-one, a related compound, has a very low odor threshold of 0.94 µg/L in water, highlighting its potential as an impact aroma compound even at low concentrations.[11]

Natural Occurrence

Pent-3-en-2-one is a naturally occurring compound found in a variety of plants and food products. Its presence contributes to the complex aroma profiles of these items.

| Natural Source | Reference |

| Berries of Aronia melanocarpa | [1] |

| Tomatoes | [1][11] |

| Cocoa | [1] |

| Tea | [1][11] |

| Potato chips | [1] |

| Cichorium endivia (Endive) | [8] |

| Nicotiana tabacum (Tobacco) | [8] |

| Grapefruit | [11] |

| Orange Juice | [11] |

| Olive Oil | [11] |

Biosynthesis of (Z)-pent-3-en-2-one

Volatile compounds like ketones in plants are often synthesized through enzymatic and microbial processes from precursors such as fatty acids and amino acids.[12] Polyketides, a diverse class of natural products, are biosynthesized by polyketide synthases (PKSs) from acyl-CoA precursors.[13][14] PKSs are classified into three types (I, II, and III), all of which are involved in the production of a wide array of secondary metabolites.[13][15] The biosynthesis of aromatic polyketides, for instance, is carried out by type II PKSs, which create diverse polyketide chains through the sequential condensation of starter and extender units, followed by cyclization and aromatization reactions.[16] While the specific pathway for (Z)-pent-3-en-2-one is not detailed in the provided results, a plausible general pathway involves the action of a type III PKS.

Experimental Protocols

Extraction of Volatile Flavor Compounds

The isolation of volatile compounds like (Z)-pent-3-en-2-one from natural matrices is a critical step for their analysis. Several extraction techniques are commonly employed, each with its advantages and suitability for different sample types.[17][18][19]

-

Steam Distillation : This is one of the most common methods for extracting essential oils.[19] Steam is passed through the plant material, vaporizing the volatile compounds. The resulting mixture of steam and volatile oil is then condensed, and the oil is separated from the water.[19]

-

Solvent Extraction : This method uses solvents like ethanol (B145695) or hexane (B92381) to dissolve and extract flavor compounds.[18] The choice of solvent is critical and depends on the polarity and volatility of the target compounds. This technique is particularly useful for delicate materials that might be damaged by heat.[19]

-

Supercritical Fluid Extraction (SFE) : This modern technique utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent.[20] SFE is highly efficient and can be performed at lower temperatures, which helps to prevent the degradation of thermolabile compounds.[20]

-

Solid-Phase Microextraction (SPME) : A solvent-free method often used for analyzing volatile compounds. It involves exposing a fused-silica fiber coated with a stationary phase to the sample headspace. The adsorbed volatiles are then thermally desorbed into the injector of a gas chromatograph for analysis.

Sensory Evaluation Protocols

Sensory evaluation is a scientific discipline used to measure, analyze, and interpret human responses to the characteristics of food as perceived by the senses.[21]

-

Quantitative Descriptive Analysis (QDA) : A trained sensory panel develops a specific vocabulary to describe and quantify the sensory attributes of a product.[22] This method provides detailed information about the flavor profile.

-

Difference Tests : These tests are designed to determine if a detectable sensory difference exists between two or more products.[23] A common example is the Triangle Test , where a panelist is presented with three samples (two are identical, one is different) and asked to identify the odd sample out.[23]

-

Affective Tests : These tests measure the subjective response of consumers, such as preference or liking.[23] Hedonic scales are often used, where consumers rate their liking on a scale (e.g., from "dislike extremely" to "like extremely").[21]

-

Odor Threshold Determination : The three-alternative-forced-choice (3-AFC) method is commonly used to determine the detection threshold of a flavor compound.[10] Panelists are presented with three samples, one of which contains the odorant at a specific concentration, and are asked to identify the sample that is different. This is repeated at various concentrations to determine the lowest detectable level.[10]

Analytical Methods for Quantification

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common technique for the separation and quantification of volatile compounds.

-

GC-FID : Provides quantitative data based on the response of the flame ionization detector to the separated compounds.

-

GC-MS : Allows for both quantification and identification of compounds based on their mass spectra.[24]

-

Internal Standards : For accurate quantification, an internal standard (a known amount of a compound not present in the sample) is added to both the samples and calibration standards. Stable isotope-labeled analogues of the analyte, such as deuterated compounds, are ideal internal standards as they have similar chemical properties and elution times to the target analyte, but can be distinguished by mass spectrometry.[25] This helps to correct for variations in sample preparation and injection volume.[25]

Conclusion

(Z)-pent-3-en-2-one is a multifaceted volatile compound with a significant impact on the flavor and aroma of a wide range of foods. Its low odor threshold makes it a key contributor to the overall sensory experience, even at trace concentrations. Understanding its chemical properties, natural distribution, and biosynthetic origins is crucial for food scientists and flavor chemists. The application of robust extraction and analytical techniques, combined with rigorous sensory evaluation protocols, allows for the precise characterization and quantification of this compound, enabling better quality control and the development of new flavor profiles in the food and beverage industry.

References

- 1. 3-Penten-2-one - Wikipedia [en.wikipedia.org]

- 2. (Z)-pent-3-en-2-one [webbook.nist.gov]

- 3. (Z)-pent-3-en-2-one [webbook.nist.gov]

- 4. (Z)-pent-3-en-2-one (CAS 3102-32-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. scent.vn [scent.vn]

- 6. (Z)-3-penten-2-one, 3102-32-7 [thegoodscentscompany.com]

- 7. (Z)-pent-3-en-2-ol | C5H10O | CID 6429029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-penten-2-one, 625-33-2 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Type III polyketide synthases in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. Extraction Techniques of Aromatic Plants [iht.edu.in]

- 20. Extraction of Volatile Oil from Aromatic Plants with Supercritical Carbon Dioxide: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of Sensory Evaluation in Food Product Development » Dietetics Academy [dietetics.academy]

- 22. researchgate.net [researchgate.net]

- 23. Sensory Evaluation of Food: Methods & Characteristics - FICSI [ficsi.in]

- 24. pubs.aip.org [pubs.aip.org]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and Isolation of (Z)-pent-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-pent-3-en-2-one, a member of the α,β-unsaturated ketone family, presents a unique molecular architecture characterized by a cis-configured double bond conjugated to a carbonyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a molecule of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, isolation, stereoselective synthesis, and characterization of (Z)-pent-3-en-2-one. Detailed experimental protocols for its preparation and purification are presented, alongside a summary of its physicochemical properties. Furthermore, the known biological implications of α,β-unsaturated ketones as Michael acceptors are discussed, with a focus on their interaction with cellular signaling pathways.

Introduction

α,β-Unsaturated ketones are a pivotal class of organic compounds, serving as versatile intermediates in a myriad of chemical transformations and constituting the core scaffold of numerous biologically active molecules. Among these, (Z)-pent-3-en-2-one (also known as cis-3-penten-2-one) is a structurally intriguing isomer. While its trans counterpart, (E)-pent-3-en-2-one, is more commonly encountered and synthesized, the cis geometry of the double bond in the (Z) isomer introduces specific steric and electronic properties that influence its reactivity and potential biological interactions.

The definitive first synthesis or isolation of (Z)-pent-3-en-2-one is not prominently documented in a single seminal publication. Its characterization and synthesis are interwoven with the broader development of stereoselective alkene synthesis methodologies, particularly those focused on the reduction of alkynes. The compound is known to occur naturally in some plants and food products, contributing to their flavor and aroma profiles.[1]

This guide aims to consolidate the available scientific information on (Z)-pent-3-en-2-one, providing a valuable resource for researchers interested in its synthesis, properties, and potential applications.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (Z)-pent-3-en-2-one is presented in the tables below for easy reference and comparison.

Table 1: General Properties of (Z)-pent-3-en-2-one [2][3]

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol |

| CAS Number | 3102-32-7 |

| IUPAC Name | (3Z)-pent-3-en-2-one |

| Synonyms | cis-3-Penten-2-one, (Z)-3-Penten-2-one |

| Appearance | Colorless liquid |

Table 2: Spectroscopic Data of (Z)-pent-3-en-2-one

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | Expected signals around δ 6.2-6.8 (m, 1H, vinylic proton at C4), δ 5.7-6.1 (m, 1H, vinylic proton at C3), δ 2.2-2.4 (s, 3H, acetyl protons), δ 1.7-1.9 (d, 3H, methyl protons at C5). |